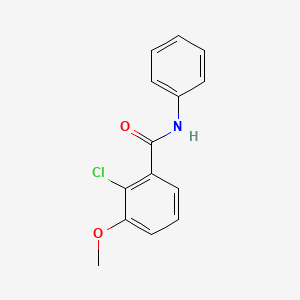

2-chloro-3-methoxy-N-phenylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical and Medicinal Research

Benzamide derivatives represent a cornerstone in modern medicinal chemistry, with a wide array of pharmacological applications. This class of compounds is noted for its versatility, with members exhibiting activities such as antipsychotic, antihypertensive, antibacterial, and antimicrobial properties. researchgate.net The amide bond within the benzamide structure is a key feature, contributing to the stability and biological activity of these molecules. nanobioletters.com

The significance of benzamides is underscored by their presence in numerous commercially available drugs. For instance, substituted benzamides are used as analgesics. nanobioletters.com Furthermore, research into novel benzamide derivatives continues to yield promising candidates for various therapeutic areas, including anti-cancer agents and enzyme inhibitors. researchgate.netnih.gov

Overview of the N-Phenylbenzamide Core Structure as a Prolific Scaffold in Academic Inquiry

The N-phenylbenzamide scaffold, a central feature of 2-chloro-3-methoxy-N-phenylbenzamide, is a highly privileged structure in academic and industrial research. This core has been extensively utilized in the design and synthesis of molecules with diverse biological activities. The versatility of the N-phenylbenzamide scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's properties to achieve desired biological effects.

For example, derivatives of the N-phenylbenzamide scaffold have been investigated as potential antibacterial and antifungal agents. mdpi.comnih.gov In other research, this scaffold has been explored for its potential in developing novel anti-tuberculosis agents and xanthine (B1682287) oxidase inhibitors. rsc.orgnih.gov The ability to readily modify both the benzoyl and the N-phenyl rings of the scaffold provides a powerful tool for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Research Landscape for this compound and Structurally Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research landscape for its structurally related analogues is rich and varied. By examining these related compounds, it is possible to infer the potential areas of interest for the title compound.

Structurally similar compounds, such as 2-chloro-N-phenylbenzamide, have been synthesized and their crystal structures analyzed. researchgate.net This fundamental research provides insights into the conformational properties of this class of molecules. More broadly, research into substituted N-phenylbenzamides has revealed a range of biological activities.

For instance, a study on 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives demonstrated their potential as antibacterial agents, with some compounds showing significant activity against S. aureus and Pseudomonas aeruginosa. bohrium.comjpionline.org Another area of active investigation is the anticancer potential of benzamide derivatives. A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net One of the potent compounds from this series was found to arrest the cell cycle at the G2/M phase and induce apoptosis in pancreatic carcinoma cells. researchgate.net

Furthermore, N-phenylbenzamide derivatives have been explored as antiparasitic agents. Research has shown that certain N-phenylbenzamide derivatives can target the DNA of kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. nih.govacs.org The substitution patterns on both the benzoyl and N-phenyl rings play a crucial role in the activity and selectivity of these compounds. nih.govacs.org

Table 2: Examples of Research on Structurally Related N-Phenylbenzamide Analogues

| Compound/Analogue Class | Research Focus | Key Findings |

|---|---|---|

| 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives | Antibacterial Activity | Compounds with electron-withdrawing groups showed good activity against S. aureus and Pseudomonas aeruginosa. bohrium.comjpionline.org |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives | Anticancer Activity | A potent analogue arrested the G2/M cell cycle and induced apoptosis in pancreatic cancer cells. researchgate.net |

| Bis(2-aminoimidazoline) N-phenylbenzamide derivatives | Antiparasitic Activity | Act as DNA minor groove binders in kinetoplastid parasites, showing efficacy against Trypanosoma brucei. nih.govacs.org |

| N-alkylphenyl-3,5-dinitrobenzamide analogs | Anti-tuberculosis Activity | Two compounds showed potent activity in both extracellular and intracellular assays against Mycobacterium tuberculosis. rsc.org |

The diverse biological activities observed in these structurally related analogues highlight the potential of the N-phenylbenzamide scaffold as a starting point for the development of new therapeutic agents. The specific substitution pattern of this compound, with a chloro group at position 2 and a methoxy (B1213986) group at position 3 of the benzoyl ring, likely confers unique electronic and steric properties that could influence its biological activity. Further research into this specific compound is warranted to fully elucidate its chemical and biological properties.

Structure

3D Structure

Properties

CAS No. |

853332-80-6 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

2-chloro-3-methoxy-N-phenylbenzamide |

InChI |

InChI=1S/C14H12ClNO2/c1-18-12-9-5-8-11(13(12)15)14(17)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17) |

InChI Key |

JHEZYALDPVMTMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Methoxy N Phenylbenzamide and Relevant N Phenylbenzamides

Established Synthetic Routes for the 2-Chloro-3-methoxy-N-phenylbenzamide Core

The synthesis of this compound is most effectively achieved through a two-step process: the preparation of the requisite benzoic acid precursor, followed by its coupling with aniline (B41778).

A plausible and efficient route to 2-chloro-3-methoxybenzoic acid begins with a suitable commercially available substituted benzene (B151609) derivative. The precise sequence of chlorination and methoxylation steps is crucial to ensure the desired regiochemistry. Following the synthesis of the substituted benzoic acid, the formation of the amide bond to yield this compound is typically accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with aniline.

A common method for this transformation is the reaction of the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding benzoyl chloride. This activated intermediate is then reacted with aniline in the presence of a base to yield the final N-phenylbenzamide product. This classic approach, often referred to as the Schotten-Baumann reaction, is widely used for the synthesis of amides due to its efficiency and broad applicability. byjus.comchemistnotes.com Alternative modern coupling methods, such as those employing boric acid catalysis, also provide viable routes for the direct amidation of benzoic acids with amines. researchgate.netasianpubs.org

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of 2-chloro-3-methoxybenzoic acid | Multi-step synthesis from appropriate precursors. |

| 2 | Formation of 2-chloro-3-methoxybenzoyl chloride | 2-chloro-3-methoxybenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, typically in an inert solvent. |

| 3 | Amide formation (Schotten-Baumann reaction) | 2-chloro-3-methoxybenzoyl chloride, Aniline, Aqueous base (e.g., NaOH), often in a biphasic system. chemistnotes.com |

Mechanistic Considerations in Core Compound Synthesis

The formation of the amide bond in the synthesis of this compound, particularly via the Schotten-Baumann reaction, proceeds through a well-understood nucleophilic acyl substitution mechanism. The reaction is typically base-catalyzed, with the base serving two primary roles: to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, which prevents the protonation of the amine reactant. byjus.comtestbook.com

The mechanism can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-3-methoxybenzoyl chloride. This results in the formation of a tetrahedral intermediate. chemistnotes.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Deprotonation: A base, such as sodium hydroxide, removes a proton from the nitrogen atom, yielding the final N-phenylbenzamide product and water. byjus.comtestbook.com

The use of a biphasic system, with the acyl chloride in an organic solvent and the amine and base in an aqueous layer, is a hallmark of the Schotten-Baumann conditions. This setup helps to control the reaction rate and minimize the hydrolysis of the acyl chloride. testbook.com

Utilization of this compound as a Synthetic Precursor

The structure of this compound incorporates several functional groups that can serve as handles for further synthetic transformations, making it a valuable intermediate. The chloro substituent, in particular, is a versatile site for modification.

One of the most powerful methods for functionalizing aryl chlorides is through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to replace the chlorine atom with a wide array of substituents, leading to a diverse library of N-phenylbenzamide derivatives. researchgate.netsci-hub.se

The methoxy (B1213986) group can also be a site for chemical modification. Demethylation to the corresponding phenol (B47542) would provide a new point for derivatization, such as etherification or esterification.

Strategies for Diversification and Derivatization of the N-Phenylbenzamide Scaffold

The N-phenylbenzamide scaffold offers two aromatic rings that can be independently functionalized, providing a vast chemical space for the design of new molecules with tailored properties.

Functionalization of the Benzoyl Ring System

The benzoyl ring of this compound is already substituted, but further modifications are possible. The existing substituents will direct subsequent reactions to specific positions on the ring. The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.orglibretexts.org This directing influence can be exploited to introduce additional functional groups with a degree of regiocontrol.

Furthermore, the chloro group can be a site for nucleophilic aromatic substitution, particularly if additional activating electron-withdrawing groups are present on the ring. libretexts.orgyoutube.comlibretexts.org While the methoxy group is electron-donating, under forcing conditions or with very strong nucleophiles, substitution of the chlorine may be achievable.

Recent advances in C-H functionalization also offer powerful tools for the direct modification of the benzoyl ring. Palladium- and ruthenium-catalyzed C-H hydroxylation, for example, can introduce hydroxyl groups at specific positions, guided by the directing effect of the amide group. rsc.org

| Reaction Type | Potential Modification | Reagents and Conditions |

| Palladium-catalyzed cross-coupling | Replacement of the chloro group with aryl, alkyl, vinyl, alkynyl, or amino groups. | Pd catalyst, ligand, base, and appropriate coupling partner (e.g., boronic acid, alkene, alkyne, amine). sigmaaldrich.com |

| Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or acyl groups. | Nitrating, halogenating, or acylating agents, often with a Lewis acid catalyst. wikipedia.org |

| Nucleophilic Aromatic Substitution | Replacement of the chloro group with nucleophiles like alkoxides or amines. | Strong nucleophile, potentially high temperatures, and pressure. libretexts.org |

| C-H Functionalization | Introduction of hydroxyl or other functional groups at specific C-H bonds. | Transition metal catalysts (e.g., Pd, Ru) and appropriate reagents. rsc.org |

Modifications on the N-Phenyl Moiety

The N-phenyl ring of the benzamide (B126) scaffold is also amenable to a variety of chemical transformations. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be used to introduce substituents onto this ring. The amide group (-NHCO-) is generally considered an ortho-, para-directing group, although it is deactivating towards electrophilic substitution. chegg.com

Ortho-lithiation, a powerful technique for the regioselective functionalization of aromatic rings, can also be applied to the N-phenyl moiety. The amide group can act as a directed metalation group, facilitating the deprotonation of the ortho-position by a strong base like n-butyllithium. The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Incorporation of Heterocyclic Systems into Benzamide Analogues

N-phenylbenzamides can serve as valuable precursors for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can be designed to construct new ring systems fused to or incorporating the benzamide framework.

For instance, appropriately substituted N-phenylbenzamides can undergo intramolecular cyclization to form quinazolinones, a class of heterocyclic compounds with significant biological activity. organic-chemistry.orgorientjchem.orgnih.gov This can be achieved through various methods, including the reaction of 2-aminobenzamides with aldehydes or other C1 sources. organic-chemistry.org Similarly, benzimidazoles, another important heterocyclic motif, can be synthesized from precursors derived from N-phenylbenzamides. organic-chemistry.orgnih.govmdpi.comsemanticscholar.org The synthesis often involves the condensation of an ortho-phenylenediamine derivative, which can be prepared from a suitably functionalized N-phenylbenzamide, with an aldehyde or carboxylic acid derivative.

Intramolecular amidation or other cyclization strategies can also be employed to construct novel heterocyclic systems, leveraging the reactivity of the amide nitrogen and the aromatic rings. researchgate.netrsc.org

| Heterocyclic System | Synthetic Approach from N-Phenylbenzamide Precursors |

| Quinazolinones | Intramolecular cyclization of 2-aminobenzamide (B116534) derivatives with aldehydes or other one-carbon sources. organic-chemistry.orgorientjchem.org |

| Benzimidazoles | Condensation of ortho-phenylenediamine derivatives (accessible from N-phenylbenzamides) with aldehydes or carboxylic acids. organic-chemistry.orgnih.gov |

| Spiro-benzoxazines | Intramolecular heterocyclization of N-[2-(cycloalkenyl)phenyl]benzamides. researchgate.net |

Innovative Synthetic Techniques in Benzamide Chemistry

Modern synthetic chemistry has moved towards greener and more efficient methods for the construction of amide bonds, a traditionally challenging transformation. For compounds like this compound, these innovative approaches offer significant advantages over classical methods.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave irradiation in the synthesis of N-phenylbenzamides can be particularly effective, especially in reactions like the Ullmann condensation.

The synthesis of N-phenylanthranilic acid derivatives, which are precursors to acridones, has been successfully achieved through the microwave-assisted Ullmann condensation of 2-chlorobenzoic acid with various aniline derivatives in aqueous media. researchgate.net This approach offers improved yields and significantly reduced reaction times compared to classical heating methods. researchgate.net For instance, the synthesis of N-phenylanthranilic acid from 2-chlorobenzoic acid and aniline under microwave irradiation in a dry media can be achieved in as little as 90 seconds with a 98% yield. chemrxiv.org

A notable example of a related compound is the synthesis of 2-chloro-N-p-tolylacetamide, where microwave irradiation reduced the reaction time from 5-6 hours (conventional heating) to just 5-10 minutes, affording yields between 50-80%. galchimia.com This demonstrates the potential for rapid and efficient synthesis of halogenated N-phenylbenzamides. While a specific protocol for this compound using microwave assistance is not widely documented, the synthesis of the closely related intermediate, 5-chloro-2-methoxy-N-phenylbenzamide, has been reported as part of the synthesis of more complex derivatives. researchgate.net

The following table summarizes the conditions and outcomes of microwave-assisted synthesis for various relevant N-phenylbenzamide derivatives and related compounds.

| Reactants | Product | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 2-Chlorobenzoic acid, Aniline | N-Phenylanthranilic acid | Copper / Dry Media | 240 | 1.5 | 98 | chemrxiv.org |

| Chloroacetyl chloride, p-Toluidine | 2-Chloro-N-p-tolylacetamide | Not specified | Not specified | 5-10 | 50-80 | galchimia.com |

| o-Phenylenediamine, Aromatic carboxylic acids | 2-Aryl benzimidazoles | Ethyl acetate (B1210297) / Water | 765 | 3.5-7.5 | 90-96 | sciforum.net |

| 2-Chlorobenzoic acids, 2-Aminopyridines | 11H-Pyrido[2,1-b]quinazolin-11-ones | Copper / Dry Media | 400 | Not specified | ~64 | researchgate.net |

Application of Environmentally Benign Catalysts

The principles of green chemistry have spurred the development and application of environmentally benign catalysts for amide bond formation, moving away from hazardous and stoichiometric reagents. researchgate.net Boric acid, in particular, has gained significant attention as a mild, inexpensive, and green catalyst for the direct amidation of carboxylic acids and amines. researchgate.netasianpubs.org

The following table provides an overview of the application of boric acid and other green catalysts in amidation reactions.

| Carboxylic Acid | Amine | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Benzoic Acid | Aniline | Boric Acid | Toluene | Reflux | Moderate | asianpubs.org |

| 4-Phenylbutyric Acid | Benzylamine | Boric Acid (1 mol%) | Toluene | Reflux, 15 h | 99 | orgsyn.org |

| Various Carboxylic Acids | Various Amines | Boric Acid | Dry Hydrocarbon | Reflux | Moderate to Good | orgsyn.org |

Computational and Theoretical Investigations of 2 Chloro 3 Methoxy N Phenylbenzamide and N Phenylbenzamide Derivatives

Quantum Chemical and Electronic Structure Analysis

Quantum chemical methods are fundamental to exploring the electronic behavior and structural characteristics of N-phenylbenzamide derivatives at the atomic level. These in silico techniques offer profound insights into the stability, reactivity, and potential applications of these compounds.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and vibrational properties of organic compounds. For N-phenylbenzamide derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation of the molecule by finding the minimum energy state. researchgate.netconicet.gov.ar

This geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For example, in a related compound, 2-Chloro-N-(4-methoxyphenyl)benzamide, crystallographic data shows that the chloro- and methoxy-substituted benzene (B151609) rings are nearly orthogonal, with a dihedral angle of 79.20°. nih.gov DFT calculations can replicate such structural parameters with high accuracy. scielo.br

Furthermore, DFT is used to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes (e.g., C=O stretching, N-H bending, C-Cl stretching) to observed peaks. conicet.gov.ar

Analysis of Electronic Properties: Charge Distribution, Fukui Indices, and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions. DFT calculations are used to determine several key electronic descriptors. The distribution of electron density is analyzed through methods like Natural Population Analysis (NPA), which assigns partial charges to each atom in the molecule. This charge distribution highlights the polar regions of the molecule.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

From these energies, reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Softness (S): S = 1 / η

Fukui functions () are powerful local reactivity descriptors derived from DFT that identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. scm.comscispace.com The function pinpoints the regions where the electron density changes most significantly upon the addition or removal of an electron, thereby guiding predictions of reaction sites. scm.comresearchgate.net

Theoretical Studies on Non-Linear Optical Properties and Hyperpolarizability

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. pageplace.destanford.edu Computational methods can predict the NLO behavior of N-phenylbenzamide derivatives by calculating their molecular polarizability (α) and first-order hyperpolarizability (β). nih.gov

These calculations are typically performed using DFT or ab initio methods like Hartree-Fock. The magnitude of the hyperpolarizability (β) is a key measure of a molecule's NLO activity. nih.gov A large β value, often associated with a large dipole moment and a small HOMO-LUMO gap, indicates a strong NLO response. nih.gov Theoretical studies can screen different derivatives to identify candidates with enhanced NLO properties for materials science applications.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. conicet.gov.ar This method provides valuable insights into the intramolecular interactions that contribute to molecular stability.

For N-phenylbenzamide derivatives, NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions. nih.gov These occur when electrons from a filled (donor) NBO, such as a lone pair on an oxygen or nitrogen atom, delocalize into a nearby empty (acceptor) NBO, like an antibonding C-C or C=O orbital. The strength of these donor-acceptor interactions is measured using second-order perturbation theory. conicet.gov.ar This analysis can reveal the electronic origins of conformational preferences and the nature of intramolecular hydrogen bonds, providing a deeper understanding of the molecule's structure and stability. researchgate.netnih.gov

Molecular Docking Studies for Receptor Interaction Profiling

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interactions.

Predictive Binding Modes with Specific Biomolecular Targets

N-phenylbenzamide derivatives have been investigated as potential inhibitors for a range of biomolecular targets implicated in various diseases. Docking studies predict how these compounds fit into the active site of a target protein and estimate their binding affinity, often expressed as a docking score or binding energy (in kcal/mol).

IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): IKKβ is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. The ATP binding site of IKKβ is a hydrophobic pocket located between the N- and C-lobes of its kinase domain. nih.gov Inhibitors typically form hydrogen bonds with hinge region residues like Cys99. nih.gov While specific docking studies for 2-chloro-3-methoxy-N-phenylbenzamide against IKKβ are not widely reported, the N-phenylbenzamide scaffold is a candidate for interaction within this kinase active site.

ABL1 kinase (Abelson murine leukemia viral oncogene homolog 1): ABL1 kinase is a tyrosine kinase that, in its mutated BCR-ABL form, is a driver of chronic myeloid leukemia. Docking studies have shown that N-phenylbenzamide derivatives can bind to the ABL1 kinase domain, with some exhibiting higher binding affinities than the clinical inhibitor Nilotinib. scirp.org

Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa): This bacterial enzyme confers resistance to aminoglycoside antibiotics. In silico studies have docked N-phenylbenzamide derivatives into the active site of APH(2'')-IIa (PDB ID: 3HAV). ubaya.ac.id While the native ligand, streptomycin, shows a high binding energy (-167.02 kcal/mol), N-phenylbenzamide derivatives also demonstrate favorable interactions, with Moldock scores ranging from -92.08 to -99.91 kcal/mol, suggesting potential as antibacterial agents. ubaya.ac.id

Aspartic Proteinases (Saps): These enzymes are virulence factors in fungi like Candida albicans. Molecular docking of N-phenylbenzamides against Saps (PDB ID: 2QZX) has been performed to evaluate their potential as antifungal agents. ubaya.ac.id

PfDHODH (Plasmodium falciparum Dihydroorotate Dehydrogenase): This enzyme is a validated target for antimalarial drugs. Numerous N-phenylbenzamide derivatives have been designed and evaluated as PfDHODH inhibitors. Docking studies have identified key interactions, such as hydrogen bonding with residues like His185, that contribute to the inhibitory activity of these compounds. One study identified a benzamide (B126) derivative (CID 867491) with a docking energy of -4.82 Kcal/mol, suggesting it as a potential antimalarial candidate.

Table 1: Summary of Molecular Docking Studies on N-Phenylbenzamide Derivatives

| Biomolecular Target | PDB ID | Therapeutic Area | Key Findings from Docking Studies | Reference |

|---|---|---|---|---|

| ABL1 Kinase | - | Anticancer | Some derivatives showed higher binding affinities than the control drug, Nilotinib. | scirp.org |

| Aminoglycoside-2''-phosphotransferase-IIa | 3HAV | Antibacterial | Moldock scores ranged from -92.08 to -99.91 kcal/mol. | ubaya.ac.id |

| Aspartic Proteinases (Saps) | 2QZX | Antifungal | N-phenylbenzamides were evaluated as potential inhibitors. | ubaya.ac.id |

| Plasmodium falciparum DHODH | - | Antimalarial | Derivatives showed inhibitory potential, with one compound having a docking energy of -4.82 Kcal/mol and forming H-bonds with His185. | researchgate.net |

Molecular Dynamics Simulations to Assess Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations provide a detailed view of the interactions between a ligand (such as an N-phenylbenzamide derivative) and its biological target (typically a protein) over time, offering critical information on the stability of the ligand-target complex.

Researchers have employed MD simulations to understand the stability of complexes formed by N-phenylbenzamide derivatives. For instance, studies on new imidazole-based N-phenylbenzamide derivatives with anticancer potential revealed that active compounds form stable complexes with the ABL1 kinase protein. nih.gov The stability of such complexes is a key indicator of the compound's potential efficacy.

The assessment of complex stability in an MD simulation involves monitoring several parameters:

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the target protein are crucial for binding affinity and stability. MD simulations can track these interactions throughout the simulation period. A consistent presence of two to three hydrogen bonds, for instance, can be critical for stabilizing the drug-protein interaction. scielo.org.za

By analyzing these metrics, computational chemists can predict how strongly a compound like this compound might bind to its target and the duration of this interaction, which are critical factors for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. jocpr.com

For the N-phenylbenzamide class of compounds, QSAR studies have been instrumental in identifying the key structural features that govern their antimicrobial and antiviral activities. nih.gov A Density Functional Theory (DFT)-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed different requirements for activity against Gram-positive and Gram-negative bacteria. nih.gov

Key Findings from QSAR Studies on N-Phenylbenzamide Derivatives:

| Activity Against | Key Descriptors/Interactions | Interpretation |

| Gram-positive bacteria | Electrophilicity Index | Suggests that electrostatic interactions are dominant. An electropositive group on the phenyl ring and an electronegative group near the carbonyl oxygen are desirable for enhanced activity. nih.gov |

| Gram-negative bacteria | Molar Refractivity, logP | Indicates the importance of steric and hydrophobic interactions. A hydrophobic group at the meta-position and a bulky group at the ortho-position of the phenyl ring are favorable. nih.gov |

These models are built using statistical methods like Multiple Linear Regression (MLR) to correlate calculated molecular descriptors (physicochemical properties) with experimentally measured biological activity (e.g., IC₅₀ values). The statistical significance of a QSAR model is crucial and is often validated by high correlation coefficients (R²) and external validation techniques. For instance, QSAR models developed for novel N-phenylbenzamide analogues as antiviral agents have shown high correlation coefficients, indicating their predictive power.

By understanding which molecular properties (such as electronic, steric, and hydrophobic features) are critical for activity, QSAR models allow researchers to prioritize the synthesis of derivatives, like substituted variants of this compound, that are predicted to have the highest biological potency. nih.govnih.gov

Computational Prediction of Distribution and Metabolic Pathways in Compound Design

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be evaluated. In silico ADMET prediction has become a standard practice to filter out compounds with unfavorable pharmacokinetic properties early in the design process, saving time and resources. jonuns.comresearchgate.net

Computational tools and servers are used to predict various ADMET properties for N-phenylbenzamide derivatives based on their molecular structure. researchgate.netresearchgate.net

Predicted ADMET Properties for N-Phenylbenzamide Derivatives:

| ADMET Parameter | Prediction/Finding | Implication for Compound Design |

| Absorption | Low Caco-2 permeability (<8 × 10⁻⁶ cm/s) was predicted for some N-phenylbenzamide derivatives. researchgate.net | Suggests that oral absorption might be limited, and the compounds may be more suitable for other routes of administration, such as topical. researchgate.net |

| Distribution | A small volume of distribution (< -0.15 log L/kg) was predicted. researchgate.net | Indicates that the concentration of the drug is likely to be higher in the plasma than in tissues. researchgate.net |

| Metabolism | Predictions suggested that some derivatives are not inhibitors of major metabolic enzymes like CYP2D6 and CYP3A4. researchgate.net | This is a favorable property, as it reduces the likelihood of drug-drug interactions. researchgate.net |

| Excretion | Total clearance (Cl tot) can be predicted to estimate the rate of excretion of a compound from the body. researchgate.net | Helps in understanding the compound's half-life and potential dosing frequency. |

Biological Activities and Mechanistic Research on 2 Chloro 3 Methoxy N Phenylbenzamide Analogues

Anticancer and Anti-Proliferative Activity Studies

The potential of 2-chloro-3-methoxy-N-phenylbenzamide analogues as anticancer agents has been a major area of research. These compounds have demonstrated the ability to impede the growth of various cancer cell lines, trigger programmed cell death, and interfere with critical cellular processes that are essential for tumor progression.

Derivatives of N-phenylbenzamide have shown significant anti-proliferative effects across a spectrum of human cancer cell lines. For instance, a new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives demonstrated inhibitory activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. One of the most potent compounds from this series was further evaluated against a panel of cancer cell lines, with human pancreatic carcinoma (MIA PaCa-2) showing the highest sensitivity.

Similarly, studies on other benzamide (B126) analogues have reported inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. nih.gov Furthermore, sulphonamide-quinoline-dithiocarbamate hybrids, which are structurally related, exhibited antiproliferative activity against several human bladder cancer cell lines, including HTB5, HTB3, HT1376, and HTB1, with IC50 values as low as 0.09 μM.

The following table summarizes the anti-proliferative activity of various N-phenylbenzamide analogues against the specified cancer cell lines.

Table 1: Anti-proliferative Activity of N-phenylbenzamide Analogues

| Cancer Cell Line | Compound Type | IC50 Value |

|---|---|---|

| A2780 (Ovarian) | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative | Not specified |

| HCT-116 (Colon) | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative | Not specified |

| 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivative | 0.12 - 0.81 mg/mL nih.gov | |

| MIA PaCa-2 (Pancreatic) | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative | Highest sensitivity |

| Human Bladder Cancer (HTB1, HTB3, HTB5, HT1376) | Sulphonamide-quinoline-dithiocarbamate hybrid | 0.09 - 1.87 µM |

A key mechanism through which N-phenylbenzamide analogues exert their anti-proliferative effects is by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. Research has shown that these compounds can halt the cell cycle at different phases, most notably the G0/G1 and G2/M phases.

For example, treatment with certain synthetic 2,3-arylpyridylindole derivatives, which share structural similarities with benzamides, resulted in a biphasic cell cycle arrest in A549 lung cancer cells. At lower concentrations (0.5 μM), these compounds induced G0/G1 arrest, while at higher concentrations (2.0 μM), they caused arrest at the G2/M phase. researchgate.netnih.gov The G0/G1 arrest was linked to the activation of the JNK/p53/p21 pathway. nih.gov

Similarly, other studies have demonstrated that N-substituted benzamides can induce a G2/M cell cycle block. researchgate.net This arrest was observed to be independent of p53 activation in certain cell lines. researchgate.net The induction of G2/M arrest is a common mechanism for various anticancer agents and represents a critical point of intervention in the cell division process.

Table 2: Induction of Cell Cycle Arrest by N-phenylbenzamide Analogues

| Cell Cycle Phase | Compound Type | Cell Line | Key Findings |

|---|---|---|---|

| G0/G1 | Synthetic 2,3-arylpyridylindole derivative | A549 (Lung) | Induced at lower concentrations (0.5 μM) via the JNK/p53/p21 pathway. nih.gov |

| Trichodermin | Ovarian Cancer Cells | Predominantly induced G0/G1 arrest. mdpi.com | |

| G2/M | Synthetic 2,3-arylpyridylindole derivative | A549 (Lung) | Induced at higher concentrations (2.0 μM) via Akt signaling and tubulin polymerization inhibition. researchgate.netnih.gov |

| N-substituted benzamide (Declopramide) | 70Z/3 (pre-B), HL60 (promyelocytic) | Induced a G2/M block prior to apoptosis. researchgate.net | |

| Benzophenone Thiosemicarbazone | Leukemia Cells | Associated with reversible chronic mitotic arrest. nih.gov |

In addition to halting cell proliferation, N-phenylbenzamide analogues have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is a primary goal of many cancer therapies. The mechanisms underlying apoptosis induction by these compounds are multifaceted and involve the activation of specific cellular pathways.

A prominent mechanism involves the mitochondrial or intrinsic pathway of apoptosis. Studies on N-substituted benzamides, such as declopramide, have shown that these compounds can induce the release of cytochrome c from the mitochondria into the cytosol in both murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells. researchgate.netnih.gov The release of cytochrome c is a critical event that leads to the activation of caspase-9, an initiator caspase in the apoptotic cascade. researchgate.netnih.gov The activation of caspase-9 subsequently triggers a cascade of effector caspases, ultimately leading to the dismantling of the cell.

The process of cytochrome c release is often regulated by the Bcl-2 family of proteins. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit declopramide-induced apoptosis, highlighting the importance of the mitochondrial pathway. researchgate.net Furthermore, the use of broad-spectrum caspase inhibitors and specific caspase-9 inhibitors has been demonstrated to block apoptosis induced by these compounds, confirming the central role of caspases in this process. researchgate.net

The anticancer activities of N-phenylbenzamide analogues are also attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. One such pathway is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, cell survival, and proliferation.

N-substituted benzamides, including metoclopramide (B1676508) and 3-chloroprocainamide, have been identified to possess anti-inflammatory properties through the inhibition of NF-κB activity. nih.gov The IKK complex, particularly IKKβ, is a central kinase in the canonical NF-κB pathway, and its inhibition is a key therapeutic strategy. nih.gov By inhibiting IKKβ, these compounds can prevent the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm and prevents its pro-survival signaling. nih.gov This inhibition of NF-κB signaling can render cancer cells more susceptible to apoptosis and reduce their proliferative capacity. nih.gov

Kinases are a class of enzymes that are frequently overactive in cancer, and targeting them with small molecule inhibitors is a well-established anticancer strategy. Research has identified that certain N-phenylbenzamide analogues can function as kinase inhibitors, with a notable target being the ABL1 kinase.

The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). nih.gov While specific studies on this compound are limited in this context, the broader class of benzamide-containing compounds has been explored as ABL1 kinase inhibitors. For instance, pyrazole-based inhibitors containing a diarylamide moiety, structurally related to benzamides, have shown potent inhibition of Bcr-Abl kinase and antiproliferative activity against leukemia cell lines. nih.gov The development of dual Src/Abl kinase inhibitors, some of which contain a carboxamide core, further underscores the potential of this chemical scaffold to target ABL1 kinase. researchgate.net

Table 3: Target Kinase Inhibition by N-phenylbenzamide Analogues and Related Compounds

| Target Kinase | Compound Class | Cancer Type | Key Findings |

|---|---|---|---|

| ABL1 Kinase | Pyrazole-based diarylamides | Chronic Myeloid Leukemia (CML) | Potent inhibition of Bcr-Abl kinase and antiproliferative activity. nih.gov |

| Dual Src/Abl inhibitors | Leukemia | Inhibition of both Src and Abl kinases. researchgate.net |

Antiviral Activity Research

Beyond their anticancer properties, N-phenylbenzamide derivatives have emerged as a novel class of antiviral agents. Research has demonstrated their efficacy against a range of viruses, including Enterovirus 71 (EV71) and Hepatitis B virus (HBV).

A series of N-phenylbenzamide derivatives were synthesized and evaluated for their anti-EV71 activity in vitro. One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against various EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 μM. nih.govresearchgate.net

In the context of HBV, a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was identified as a potent inhibitor of both wild-type and drug-resistant HBV. nih.gov The antiviral mechanism of these compounds is thought to be associated with the upregulation of the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with known antiviral activity. nih.gov

Table 4: Antiviral Activity of N-phenylbenzamide Analogues

| Virus | Compound | IC50 Value | Proposed Mechanism of Action |

|---|---|---|---|

| Enterovirus 71 (EV71) | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 - 12 µM nih.govresearchgate.net | Not specified |

| Hepatitis B Virus (HBV) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | 1.99 µM (wild-type), 3.30 µM (drug-resistant) nih.gov | Increase in intracellular APOBEC3G (A3G) levels. nih.gov |

Inhibition of Human Papillomavirus (HPV) Oncogene Expression (e.g., E6 and E7)

Persistent infection with high-risk Human Papillomavirus (HPV) is a primary cause of cervical cancer, with the viral oncoproteins E6 and E7 playing a crucial role in the development and maintenance of malignancy. nih.gov The inhibition of these oncogenes is a key strategy in the development of therapies for cervical cancer. nih.gov

Research has identified a novel N-phenylbenzamide derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), as an active agent in suppressing the expression of HPV oncoproteins. nih.gov Studies conducted on HPV16-positive CaSki cervical cancer cells demonstrated that L17 significantly reduces both the mRNA and protein levels of E6 and E7. nih.govnih.gov The mechanism appears to involve, at least in part, the enhanced degradation of the E6 and E7 mRNA transcripts. nih.gov

The suppression of E6 and E7 by L17 leads to the restoration of crucial tumor suppressor pathways. The E6 protein typically targets the p53 tumor suppressor protein for degradation, while the E7 protein targets the retinoblastoma (Rb) protein. By inhibiting E6 and E7 expression, L17 treatment results in the dose-dependent upregulation of p53 and Rb protein levels. nih.gov This restoration of tumor suppressor function subsequently induces cell cycle arrest at the G0/G1 phase, thereby inhibiting the proliferation of the cancer cells. nih.govnih.gov These findings highlight the potential of N-phenylbenzamide analogues as candidate agents for the treatment and prevention of HPV-associated cervical cancers. nih.gov

Table 1: Effect of L17 on HPV-Positive Cervical Cancer Cells

| Compound | Target Cells | Key Effect | Consequence | Reference |

|---|---|---|---|---|

| 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) | CaSki (HPV16-positive) | Reduces HPV16 E6/E7 mRNA and protein expression | Upregulation of p53 and Rb proteins; Cell cycle arrest at G0/G1 phase | nih.gov, nih.gov |

Upregulation of Antiviral Host Factors (e.g., APOBEC3G for HBV inhibition)

Analogues of N-phenylbenzamide have been identified as potent inhibitors of the Hepatitis B Virus (HBV), including drug-resistant strains. Their mechanism of action is distinct from many existing anti-HBV drugs, offering a potential new avenue for treatment. nih.govnih.gov This antiviral activity is linked to the upregulation of endogenous host defense factors, specifically the apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (APOBEC3G or A3G). nih.gov

A3G is a host cytidine deaminase known to inhibit the replication of various viruses, including HBV. nih.gov A synthesized derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has demonstrated significant anti-HBV activity by increasing the intracellular levels of the A3G protein in a concentration-dependent manner. nih.govnih.gov

In vitro studies showed that IMB-0523 was more potent than the established antiviral drug lamivudine (B182088) against both wild-type and lamivudine-resistant HBV strains. This suggests that its mechanism, centered on boosting the host's innate antiviral response, can overcome common viral resistance pathways. nih.govnih.gov

Table 2: In Vitro Anti-HBV Activity of IMB-0523

| Compound | Virus Strain | IC₅₀ (μM) | Reference |

|---|---|---|---|

| IMB-0523 | Wild-Type HBV | 1.99 | nih.gov, nih.gov |

| IMB-0523 | Drug-Resistant HBV | 3.30 | nih.gov, nih.gov |

| Lamivudine | Wild-Type HBV | 7.37 | nih.gov, nih.gov |

| Lamivudine | Drug-Resistant HBV | >440 | nih.gov, nih.gov |

Efficacy Against Encephalitis Viruses (e.g., Venezuelan Equine Encephalitis Virus)

While various chemical compounds have been investigated for activity against encephalitic viruses like Venezuelan Equine Encephalitis Virus (VEEV), specific research detailing the efficacy of direct this compound analogues is not extensively covered in the available literature. Studies on VEEV inhibitors have often focused on other chemical scaffolds, such as benzamidines and quinazolinones. nih.govnih.govnih.gov

Broad-Spectrum Antiviral Potential (e.g., against Influenza, EV71, HCV)

The N-phenylbenzamide scaffold has proven to be a versatile base for developing broad-spectrum antiviral agents. Analogues have demonstrated significant inhibitory activity against a range of RNA viruses, including Enterovirus 71 (EV71) and Hepatitis C Virus (HCV). nih.govnih.gov

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against multiple strains of EV71, the causative agent of hand, foot, and mouth disease. nih.govresearchgate.netnih.gov One of the most promising compounds was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which exhibited low micromolar inhibitory concentrations (IC₅₀) against four different EV71 strains. nih.govnih.gov The selectivity index (SI) for this compound was notably high, indicating a favorable profile of antiviral activity versus cellular toxicity. nih.gov

Further research into this chemical class has yielded compounds with potent anti-HCV activity. nih.gov In a study evaluating a series of N-phenylbenzamide and N-phenylacetophenone compounds, several derivatives displayed considerable efficacy against HCV in infected Huh7 liver cells. Compounds designated as 23, 25, and 41 were particularly effective, with IC₅₀ values ranging from 0.57 to 7.12 μM. nih.gov The same study also confirmed the anti-EV71 activity of these derivatives, with some compounds showing IC₅₀ values below 5.00 μM. nih.gov

Table 3: Antiviral Activity of N-Phenylbenzamide Analogues against EV71 and HCV

| Compound | Virus | Strain | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 | SZ-98 (C4) | 5.7 ± 0.8 | nih.gov, nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 | JS-52-3 (C4) | 12 ± 1.2 | nih.gov, nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 | H (C2) | 9.5 ± 1.1 | nih.gov, nih.gov |

| Compound 23 | HCV | - | 7.12 | nih.gov |

| Compound 25 | HCV | - | 0.57 | nih.gov |

| Compound 41 | HCV | - | 2.95 | nih.gov |

| Compound 29 | EV71 | SZ-98 | 0.95 ± 0.11 | nih.gov |

Antimicrobial Activity Investigations

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

N-phenylbenzamide derivatives have been identified as having potential antibacterial properties. nih.gov Research has demonstrated that certain synthesized analogues can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govmdpi.com

In vitro testing, often utilizing the zone of inhibition method, has confirmed the antibacterial effects of these compounds. nih.gov One study synthesized five N-phenylbenzamide derivatives (3a–e) and found that they all possessed activity against both S. aureus and E. coli. nih.gov Another investigation into a series of twelve benzamide compounds found that some derivatives showed excellent activity, producing significant zones of inhibition and low minimum inhibitory concentration (MIC) values against both E. coli and Bacillus subtilis. nanobioletters.com These findings suggest that the N-phenylbenzamide structure can be a foundation for developing new antibacterial agents. nih.govnanobioletters.com

Table 4: Antibacterial Activity of Selected Benzamide Derivatives

| Organism | Compound | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| E. coli | 5a | 31 | 3.12 | nanobioletters.com |

| B. subtilis | 5a | 25 | 6.25 | nanobioletters.com |

| E. coli | 6b | 24 | 3.12 | nanobioletters.com |

| B. subtilis | 6c | 24 | 6.25 | nanobioletters.com |

Antifungal Efficacy (e.g., Candida albicans)

In addition to their antibacterial action, N-phenylbenzamide analogues have demonstrated notable antifungal efficacy. nih.govsemanticscholar.org These compounds have been evaluated against human and plant pathogens. Studies have confirmed their ability to inhibit the growth of Candida albicans, a common cause of opportunistic fungal infections in humans. nih.govmdpi.com

The N-phenylbenzamide scaffold is also considered a key active fragment in the field of agricultural pesticides. semanticscholar.org A study focused on developing novel pesticides synthesized seventeen N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety. The results of antifungal testing showed that several of these compounds exhibited better bioactivity against plant pathogens such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea at a concentration of 50 μg/mL when compared to the commercial fungicide pyrimethanil (B132214). semanticscholar.org This highlights the versatility of this chemical class for applications in both medicine and agriculture. nih.govsemanticscholar.org

Table 5: Antifungal Activity of N-Phenylbenzamide Derivatives

| Compound Class | Target Organism | Application | Key Finding | Reference |

|---|---|---|---|---|

| N-phenylbenzamides (3a-e) | Candida albicans | Medical | Demonstrated in vitro antifungal activity | nih.gov, mdpi.com |

| N-phenylbenzamides with trifluoromethylpyrimidine moiety | Phomopsis sp., B. dothidea, B. cinerea | Agricultural | Showed better bioactivity than pyrimethanil at 50 μg/mL | semanticscholar.org |

Antiprotozoal and Antimalarial Properties (e.g., against Plasmodium falciparum, Trypanosoma brucei rhodesiense)

Benzamide and its related heterocyclic derivatives, such as benzimidazoles, have emerged as a significant class of compounds with broad-spectrum antiprotozoal activity. nih.govresearchgate.net Research has demonstrated their efficacy against various protozoan parasites that cause widespread diseases in humans. rjpbr.com

Specifically, derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. up.ac.za Studies on N-acyl-2-amino-4-chlorophenyl sulfides, a class of benzamide analogues, revealed their effectiveness against P. falciparum. nih.gov Similarly, benzimidazole (B57391) derivatives have been identified as active against multiple life-cycle stages of this parasite, including the asexual blood stages that cause symptoms and the transmissible gametocyte stages. up.ac.za For instance, certain pyridobenzimidazole (PBI) compounds exhibited submicromolar activity against asexual blood stages, with the most potent showing IC50 values as low as 54 nM and 74 nM. up.ac.za

The activity of these compounds extends to trypanosomatids. Quaternized analogues of 2-chlorophenyl phenyl sulfides have demonstrated strong in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness), and Trypanosoma cruzi, which causes Chagas disease. nih.gov Benzoylthiourea derivatives have also been identified for their selective antiprotozoal action against T. cruzi, inhibiting the proliferation of its different life-cycle forms. nih.gov The structural features of these benzamide-related compounds allow them to serve as a promising foundation for the development of new therapies for parasitic infections. nih.govnih.gov

Table 1: Antiprotozoal and Antimalarial Activity of Benzamide Analogues

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Pyridobenzimidazole (PBI.109) | Plasmodium falciparum (Asexual) | IC50 | 54 nM | up.ac.za |

| Pyridobenzimidazole (PBI.120) | Plasmodium falciparum (Asexual) | IC50 | 74 nM | up.ac.za |

| Pyridobenzimidazole (PBI.105) | P. falciparum (Late Gametocytes) | IC50 | 568.8 nM | up.ac.za |

| Pyridobenzimidazole (PBI.120) | P. falciparum (Late Gametocytes) | IC50 | 851.8 nM | up.ac.za |

| Pyridobenzimidazole (PBI.105) | P. falciparum (Male Gametes) | IC50 | 697.1 nM | up.ac.za |

| N-acyl-2-amino-4-chlorophenyl sulfides | Plasmodium falciparum | - | Active | nih.gov |

| Quaternized 2-chlorophenyl phenyl sulfides | Trypanosoma brucei rhodesiense | - | Strong Activity | nih.gov |

| Quaternized 2-chlorophenyl phenyl sulfides | Trypanosoma cruzi | - | Strong Activity | nih.gov |

| Benzoylthiourea derivatives (BTU-1, 2, 3) | Trypanosoma cruzi | - | Selective Activity | nih.gov |

Identification of Molecular Targets in Microorganisms (e.g., Aminoglycoside-2''-phosphotransferase-IIa, Aspartic Proteinases, PfDHODH)

The antimicrobial and antiprotozoal effects of benzamide analogues are attributed to their interaction with specific molecular targets essential for pathogen survival.

Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa): This bacterial enzyme confers resistance to aminoglycoside antibiotics by modifying them. nih.govfrontiersin.org In silico docking studies have explored the potential of N-phenylbenzamides to inhibit APH(2'')-IIa. These studies suggest that while the binding energy of the tested benzamides was not as strong as the native ligand streptomycin, the benzamide and hydrazide groups could interact with the enzyme's active site. nih.gov The presence of methoxy (B1213986) and halo-substituents on the phenylbenzamide structure appeared to contribute to the stability of this binding. nih.gov

Aspartic Proteinases: Aspartic proteases are a class of enzymes crucial for the life cycle of various pathogens, including the malaria parasite Plasmodium falciparum, where they are known as plasmepsins. cambridgemedchemconsulting.compatsnap.com These enzymes are validated drug targets. cambridgemedchemconsulting.com Derivatives of benzamidine (B55565) have been shown to competitively inhibit serine proteinases, and similar principles of targeting protease active sites apply to aspartic proteases. nih.gov Inhibitors are often designed to mimic the transition state of the peptide bond cleavage catalyzed by the enzyme, thereby blocking its function. cambridgemedchemconsulting.comchemrxiv.org The development of inhibitors for aspartic proteases like HIV-1 protease has been a successful strategy, providing a framework for targeting similar enzymes in other microorganisms. cambridgemedchemconsulting.compatsnap.com

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): PfDHODH is a key enzyme in the pyrimidine (B1678525) biosynthetic pathway of the malaria parasite and is essential for its growth. scialert.netscialert.net This enzyme has been validated as a critical target for antimalarial drug development. scialert.netnih.gov Several classes of compounds, including benzamide derivatives, have been reported to inhibit PfDHODH. scialert.net Molecular docking studies have been employed to identify potent benzamide inhibitors. For example, the compound CID 867491 showed a low docking energy of -4.82 Kcal/mol, indicating a strong potential for inhibition. scialert.netscialert.net Such in silico approaches help in identifying promising candidates for development into novel antimalarial agents that act by targeting this essential metabolic pathway. scialert.netscialert.net

Anti-inflammatory Property Exploration

Benzamide derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. nih.gov This inhibition is linked to the regulation of the transcription factor NF-kappaB, which plays a central role in both inflammation and apoptosis. nih.gov

A novel sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), was specifically designed and characterized as an inhibitor of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. In experimental models of multiple sclerosis, treatment with JC-171 substantially delayed disease onset and reduced its severity by blocking IL-1β production. nih.gov

Furthermore, in silico and in vitro studies have explored the potential of other benzamide derivatives to act on different inflammatory targets. A series of N-substituted n-{[4-(pyrimidine-2-ylsulfamoyl) phenyl] carbamothioyl} benzamide derivatives were synthesized and showed potent activity against the lipoxygenase-3 soybean complex receptor, another enzyme involved in the inflammatory cascade. humanjournals.com These findings underscore the potential of the benzamide scaffold in developing new anti-inflammatory agents. nih.govhumanjournals.com

Other Reported Biological Activities of Benzamide Derivatives (e.g., Carbonic Anhydrase Inhibitory, Cholinesterase Inhibitory)

Beyond the activities previously described, the versatile benzamide chemical structure has been explored for its inhibitory effects on other key enzyme systems.

Carbonic Anhydrase Inhibitory Activity: Benzamide derivatives, particularly those incorporating sulfonamide moieties, have been identified as potent inhibitors of carbonic anhydrases (CAs). nih.gov These zinc-containing metalloenzymes are involved in numerous physiological processes. Studies have shown that various benzamide-4-sulfonamides can inhibit several human (h) CA isoforms, including hCA I, II, VII, and IX. nih.gov For instance, some derivatives inhibit hCA II, VII, and IX in the low nanomolar or even subnanomolar ranges. nih.gov A series of phthalimide-capped benzene (B151609) sulphonamides also demonstrated potent inhibition, with one compound being 10 times more potent against hCA I and 6 times more potent against hCA II than the standard inhibitor acetazolamide. nih.govtandfonline.com

Table 2: Carbonic Anhydrase Inhibition by Benzamide Analogues

| Compound Class | Target Isoform | Activity Metric | Value | Reference |

| Benzamide-4-sulfonamides | hCA I | Kᵢ | 5.3–334 nM | nih.gov |

| Benzamide-4-sulfonamides | hCA II, VII, IX | Kᵢ | Low nanomolar to subnanomolar | nih.gov |

| Phthalimide-capped benzene sulphonamide (Compound 1) | hCA I | Kᵢ | 28.5 nM | nih.govtandfonline.com |

| Phthalimide-capped benzene sulphonamide (Compound 1) | hCA II | Kᵢ | 2.2 nM | nih.govtandfonline.com |

| Acetazolamide (Standard) | hCA I | Kᵢ | 250 nM | nih.govtandfonline.com |

| Acetazolamide (Standard) | hCA II | Kᵢ | 12 nM | nih.govtandfonline.com |

Cholinesterase Inhibitory Activity: Several series of benzamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.gov In one study, newly synthesized benzamide, nicotinamide, and cinnamamide (B152044) derivatives displayed potent inhibition, with IC50 values ranging from 10.66 to 83.03 nM against AChE and 32.74 to 66.68 nM against BuChE. nih.govproquest.com Another study on benzamide and picolinamide (B142947) derivatives found that one compound exhibited a strong AChE inhibitory activity with an IC50 of 2.49 µM and high selectivity over BuChE. nih.govtandfonline.com These results highlight the potential of the benzamide scaffold in designing effective cholinesterase inhibitors. researchgate.net

Table 3: Cholinesterase Inhibition by Benzamide Analogues

| Compound Series | Target Enzyme | Activity Metric | Value Range | Reference |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | IC50 | 10.66–83.03 nM | nih.govproquest.com |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | BuChE | IC50 | 32.74–66.68 nM | nih.govproquest.com |

| Tacrine (Reference) | AChE | IC50 | 20.85 nM | nih.govproquest.com |

| Tacrine (Reference) | BuChE | IC50 | 15.66 nM | nih.govproquest.com |

| Picolinamide Derivative (Compound 7a) | AChE | IC50 | 2.49 µM | nih.govtandfonline.com |

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for N Phenylbenzamide Derivatives

Influence of Halogen Substituents on Biological Potency and Reactivity

Halogen substituents are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. In the N-phenylbenzamide series, the nature, position, and number of halogen atoms can significantly impact biological potency and reactivity.

Research on N-phenylbenzamide derivatives as antiprotozoal agents has shown that the presence and position of chlorine atoms influence the binding strength to DNA, a key target for these compounds. nih.govacs.org For instance, derivatives with chlorine atoms positioned ortho to the amide bond demonstrated a clear effect on their interaction with the minor groove of DNA. nih.gov The introduction of halogen atoms can alter the electronic distribution within the molecule, affect its lipophilicity, and provide additional points for interaction with biological targets.

In studies of benzamides as inhibitors of Mycobacterium tuberculosis, the replacement of a morpholine (B109124) group with halogen-containing moieties was explored. For example, a compound with a bromine atom at the C-5 position of the benzamide (B126) core showed activity comparable to a morpholine-containing analogue. acs.org Furthermore, the synthesis of halogen-containing bis(pyridine-2-carboxamidines) has been a successful strategy for creating potent antiprotozoal agents. nih.gov

The effect of halogen substituents is not solely based on electronics; steric factors also play a critical role. Studies on other heterocyclic systems have suggested that in some cases, the size of the halogen atom (from fluorine to iodine) is a more determinant factor for biological potency than polarity or electronic effects. nih.gov For example, in a series of N-phenylbenzamides designed as larvicidal agents, a 2-chloro substitution on the benzamide ring was a common feature in active compounds. mdpi.com

The table below summarizes the effect of various halogen substituents on the activity of selected N-phenylbenzamide derivatives.

| Compound ID | Benzamide Ring Substitution | N-Phenyl Ring Substitution | Target/Activity | Observed Effect | Reference |

| 1e | 3-amino-4-methoxy | 4-bromo | Anti-Enterovirus 71 | Potent activity (IC₅₀ = 5.7-12 µM) with low cytotoxicity. mdpi.com | mdpi.com |

| 4a | 5-bromo | Unsubstituted | Anti-Mycobacterium tuberculosis | Similar activity to morpholine derivative. acs.org | acs.org |

| 7a | 2-chloro-5-(oxadiazole...) | Unsubstituted | Larvicidal (mosquito) | 100% activity at 10 mg/L. mdpi.com | mdpi.com |

| 7f | 2-chloro-5-(oxadiazole...) | 3-chloro | Larvicidal (mosquito) | 100% activity at 10 mg/L. mdpi.com | mdpi.com |

Significance of Methoxy (B1213986) Group Positioning and Electronic Effects

The methoxy group (-OCH₃) is an important substituent in medicinal chemistry, acting as a hydrogen bond acceptor and influencing molecular conformation and lipophilicity. Its positioning on the N-phenylbenzamide scaffold has significant electronic and steric consequences that modulate biological activity.

The electronic effects of the methoxy group are highly dependent on its position. When placed at the para position of a phenyl ring, it acts as a strong electron-donating group through resonance, which can increase the electron density of the aromatic system. rsc.org This modulation of electron density can be crucial for molecular recognition, for instance, in enhancing π-π stacking interactions with aromatic residues in a protein binding pocket. nih.gov In contrast, an ortho or meta positioning can lead to different electronic and steric environments, which in turn affects pharmacokinetics and target engagement. nih.gov

Studies on N-phenylbenzamide derivatives as potential single-molecule rectifiers have shown that functionalization with electron-donating methoxy groups enhances conductance and rectification. rsc.org In the context of therapeutic agents, the addition of a methoxy group to a phenylethyl ring in a series of benzamide inhibitors of M. tuberculosis improved the selectivity index by maintaining activity while slightly decreasing cytotoxicity. acs.org Similarly, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a potent inhibitor of Enterovirus 71, highlighting the contribution of the 4-methoxy group on the benzamide ring. mdpi.com

| Compound | Methoxy Group Position | Key Finding | Implication | Reference |

| NPBA Derivative | 4-carboxamido-aniline moiety | Enhanced conductance and rectification | Electron-donating groups improve electronic properties. rsc.org | rsc.org |

| Compound 18 | Phenylethyl ring | Improved selectivity index (SI=75) | Methoxy group can reduce cytotoxicity. acs.org | acs.org |

| Compound 1e | 4-position of benzamide ring | Potent anti-EV71 activity | Favorable substitution for antiviral activity. mdpi.com | mdpi.com |

| Phosphonium Cation 2b | ortho-position | Favorable pharmacokinetics (fast liver clearance) | Positioning is key for optimizing drug distribution. nih.gov | nih.gov |

Impact of Substituents on the N-Phenyl Ring on Molecular Interactions

Substituents on the N-phenyl ring of the benzamide scaffold play a pivotal role in defining the molecule's interaction with its biological target. These substituents can influence binding affinity and specificity through steric, electronic, and hydrophobic effects.

The nature of the substituent dictates the types of interactions that can occur. Electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., methyl, methoxy) alter the π-electron density of the N-phenyl ring, which can modulate arene-arene or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site. nih.govresearchgate.net The prevailing view is that these effects arise from direct electrostatic and dispersive interactions of the substituents with the interacting partner ring. researchgate.net

SAR studies on N-phenylbenzamide derivatives have provided concrete examples of these principles. In a series of compounds tested for antibacterial activity, substitutions on the N-phenyl ring led to varied efficacy. nanobioletters.com For instance, N-p-tolylbenzamide and N-(4-chlorophenyl)benzamide showed good activity against E. coli and B. subtilis. nanobioletters.com In another study focused on anti-enteroviral agents, an N-(4-bromophenyl) substituent was part of the most promising lead compound. mdpi.com

| N-Phenyl Ring Substituent | Compound Series | Biological Activity | Implied Interaction | Reference |

| 4-Bromo | Antiviral N-phenylbenzamides | Potent against Enterovirus 71 | Halogen bonding, hydrophobic interactions | mdpi.com |

| 4-Methyl (p-tolyl) | Antibacterial benzamides | Good activity against E. coli & B. subtilis | Hydrophobic interactions, favorable steric fit | nanobioletters.com |

| 4-Chloro | Antibacterial benzamides | Good activity against E. coli | Halogen bonding, electronic modulation | nanobioletters.com |

| 4-Nitro | Antibacterial benzamides | Varied activity | Strong electron-withdrawing effect, potential for H-bonding | nanobioletters.com |

Conformational Analysis and Stereochemical Considerations in Biological Activity

The three-dimensional structure and conformational flexibility of N-phenylbenzamide derivatives are critical determinants of their biological activity. The molecule must adopt a specific conformation, often referred to as the bioactive conformation, to bind effectively to its biological target.

The central amide bond in the N-phenylbenzamide scaffold has a partially double-bond character, which restricts rotation and results in planar geometry. The key conformational flexibility arises from the rotation around the N-C(phenyl) and C(carbonyl)-C(benzamide) single bonds. The relative orientation of the two phenyl rings is a crucial parameter. The dihedral angle between the planes of the benzene (B151609) rings can significantly influence how the molecule fits into a binding site. researchgate.net

Furthermore, the introduction of chiral centers or bulky substituents can impose significant conformational constraints. These constraints might pre-organize the molecule into a more favorable conformation for binding, thus increasing potency. Conversely, they might lock it into an inactive conformation. Studies on N-methylated lipopeptides have demonstrated that both N-methylation and the introduction of turn-inducing residues, which alter the peptide backbone conformation, have a profound impact on anti-parasitic activity. mdpi.com This highlights the importance of conformational mobility and the ability to adopt specific geometries, such as extended or bent structures, for optimal biological function. mdpi.com

Strategic Modifications of the Amide Linkage and Benzamide Core for Enhanced Specificity

Modifications to the central amide linkage and the benzamide core are key strategies in rational drug design to enhance target specificity, improve metabolic stability, and modulate pharmacokinetic properties.

The amide bond itself is a critical pharmacophoric feature, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Altering its properties, for instance by N-alkylation, can prevent hydrogen bond donation and introduce steric bulk, which can drastically change binding modes and selectivity. mdpi.com Replacing the amide bond with bioisosteres (e.g., esters, ketones, or reversed amides) is another common strategy to probe the importance of the linkage and to overcome liabilities such as enzymatic hydrolysis by proteases.

Modifications to the benzamide core are equally important. Structure-activity relationship studies on inhibitors of Mycobacterium tuberculosis QcrB focused on replacing a metabolically labile morpholine group at the C-5 position of the benzamide ring. acs.org This led to the identification of potent analogs where the morpholine was replaced by smaller, more stable groups like methyl or thiophene. acs.org These changes not only addressed the metabolic instability but also resulted in compounds with high selectivity and low cytotoxicity. acs.org

In another example, the benzamide core was functionalized at the 5-position with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety to create novel insecticides and fungicides. mdpi.com This demonstrates how the benzamide core can serve as a scaffold for presenting complex chemical functionalities to interact with specific biological targets. These strategic modifications are essential for fine-tuning the activity profile of N-phenylbenzamide derivatives and developing compounds with enhanced therapeutic potential.

Design Principles for Multi-Targeted Ligands within the N-Phenylbenzamide Class

The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a growing paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. researchgate.net The N-phenylbenzamide scaffold is well-suited for the design of MTDLs due to its modular nature, allowing for the incorporation of different pharmacophoric elements directed at various targets.

The primary design principle for MTDLs involves integrating distinct pharmacophores into a single chemical entity. This can be achieved by linking two known ligands for different targets or by merging pharmacophoric features into a hybrid molecule. The key challenge is to achieve balanced activity against all intended targets without introducing off-target effects or unfavorable physicochemical properties. researchgate.net

For N-phenylbenzamide-based MTDLs, one phenyl ring could be optimized for a primary target, while the other ring and its substituents are tailored to interact with a secondary target. The amide linker serves as a stable and synthetically accessible connection point. General principles for designing targeted ligands, such as optimizing linker length and geometry, are crucial. nih.govresearchgate.netnih.gov The linker should be long and flexible enough to allow the pharmacophores to reach their respective binding sites but rigid enough to avoid a significant entropy penalty upon binding.

An example of a multi-target strategy can be seen in the development of antiplasmodial 2-phenoxybenzamides, where the compounds were found to potentially act on both the dihydroorotate-dehydrogenase and the cytochrome bc1 complex. researchgate.net While not a deliberately designed MTDL, this finding illustrates how a single scaffold can exhibit multi-stage activity. A rational MTDL approach would build on such observations, systematically modifying the scaffold to optimize affinity for each target simultaneously. This strategy offers potential advantages over drug combinations, including improved pharmacokinetics and a reduced risk of drug-drug interactions. researchgate.net

Future Research Directions and Translational Potential for 2 Chloro 3 Methoxy N Phenylbenzamide

Development of Novel Synthetic Routes for Diverse Analogues